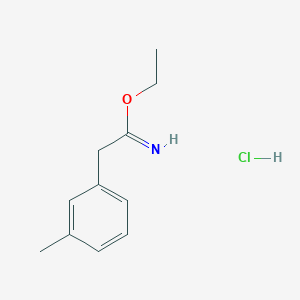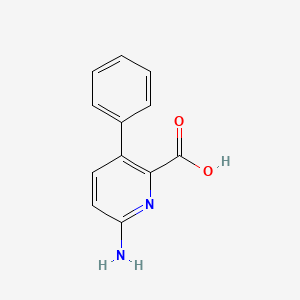
3,5-Dichloro-2-phenylpyridine
Descripción general
Descripción
3,5-Dichloro-2-phenylpyridine is a chemical compound with the molecular formula C11H7Cl2N . It has an average mass of 224.086 Da and a monoisotopic mass of 222.995560 Da .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-phenylpyridine consists of a pyridine ring with two chlorine atoms at the 3 and 5 positions and a phenyl group at the 2 position .Physical And Chemical Properties Analysis
3,5-Dichloro-2-phenylpyridine has a molecular weight of 224.09 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
3,5-Dichloro-2-phenylpyridine is used in the synthesis of novel compounds. For instance, it is used in the palladium acetate-catalyzed ligand-free Suzuki reactions in aqueous media to produce high yields of 3,5-dichloro-2-arylpyridines . This method is environmentally benign and uses mild reaction conditions .
Pharmaceuticals
Biaryls with pyridine rings, such as 3,5-dichloro-2-phenylpyridine, have numerous examples of biological activity and are used in pharmaceuticals . The presence of the pyridine ring can enhance the biological activity of these compounds .
Herbicides
3,5-Dichloro-2-phenylpyridine and its derivatives are used in the production of herbicides . The pyridine ring structure contributes to the herbicidal properties of these compounds .
Light Emitting Materials
Compounds with pyridine rings, including 3,5-dichloro-2-phenylpyridine, are used in the production of light emitting materials . These materials have applications in various fields, including electronics and lighting .
Synthesis of Fluorinated Pyridines
3,5-Dichloro-2-phenylpyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Radiobiology
Fluoropyridines, which can be synthesized from 3,5-Dichloro-2-phenylpyridine, have applications in radiobiology . For instance, F 18-substituted pyridines are of special interest as potential imaging agents for various biological applications .
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dichloro-2-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCNRVTWNWYTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-phenylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)

![5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340689.png)










